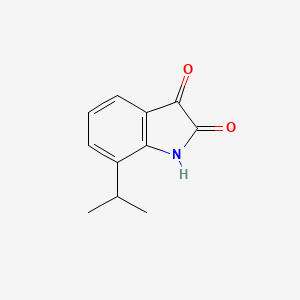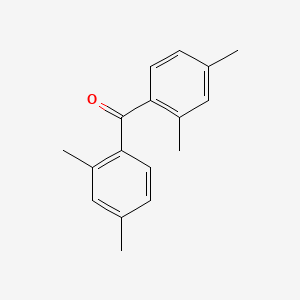
4-Methyl-3-nitroquinoline
Übersicht
Beschreibung
4-Methyl-3-nitroquinoline is a chemical compound with the molecular formula C10H8N2O2 . It is a derivative of quinoline, which is a nitrogen-containing heterocycle . The compound is stored at room temperature and is typically in a solid form .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the reaction of 1-(2-{[(E)-2-Nitroethylidene]amino}phenyl)ethanone .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The average mass of the molecule is 188.183 Da .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular formula of C10H8N2O2 and an average mass of 188.183 Da .Wissenschaftliche Forschungsanwendungen
Carcinogenicity and Cell Transformation Studies
A study by Kakunaga (1978) explored the neoplastic transformation of human diploid fibroblast cells using 4-nitroquinoline 1-oxide, a potent carcinogen. The research demonstrated that exposure to this carcinogen led to alterations in cell growth patterns and the establishment of transformed cell lines, highlighting its use in studying carcinogenesis and cell transformation processes (Kakunaga, 1978).
Chemical Reactions and Derivatives
Bunting and Meathrel (1974) conducted studies on the methylation of 4-nitroquinoline, leading to the creation of 1-methyl-4-nitroquinolinium fluorosulfonate and other derivatives. These findings are significant in the field of organic chemistry, particularly in understanding the reactions and potential applications of quinoline derivatives (Bunting & Meathrel, 1974).
Hypoxia-Selective Cytotoxins
Denny et al. (1992) synthesized and evaluated a series of isomeric 4-[[3-(dimethylamino)propyl]amino]nitroquinolines as hypoxia-selective cytotoxins. The study provided insights into the use of nitroquinolines in targeting hypoxic cells, a key challenge in cancer therapy (Denny et al., 1992).
RNA Synthesis Inhibition
Paul, Reynolds, and Montgomery (1969) investigated the effects of 4-nitroquinoline-N-oxide on RNA synthesis. Their research indicated a marked inhibition of amino acid incorporation by polyribosomal structures, contributing to the understanding of how nitroquinolines can affect RNA synthesis in cellular models (Paul, Reynolds, & Montgomery, 1969).
Synthesis of Heterocycloquinolines
Khodair et al. (1999) focused on the synthesis of heterocyclo[c]quinolines using 4-chloro-2-methyl-3-nitroquinolines as precursors. This study contributed to the field of heterocyclic chemistry, demonstrating the versatility of nitroquinoline derivatives in synthesizing complex organic compounds (Khodair et al., 1999).
Mutagenicity in Bacteria
McCoy et al. (1981) studied 4-nitroquinoline-1-oxide in bacteria, noting its primary induction of base-substitution mutations. This research is crucial in understanding the mutagenic effects of nitroquinolines and their interaction with DNA repair enzymes (McCoy et al., 1981).
Zukünftige Richtungen
Quinoline and its derivatives, including 4-Methyl-3-nitroquinoline, have been the subject of extensive research due to their fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Future research directions may include the development of new and innovative techniques to reduce the use of chemicals, solvents, and catalysts that are detrimental to both humans and the environment .
Wirkmechanismus
Target of Action
4-Methyl-3-nitroquinoline is a derivative of quinoline . Quinoline and its derivatives are known to interact with various targets due to their broad spectrum of bio-responses, including anticancer , antioxidant , anti-inflammatory , antimalarial , anti-SARS-CoV-2 , and antituberculosis activities . .
Mode of Action
Quinoline derivatives are known to exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways due to their broad spectrum of bio-responses .
Result of Action
Quinoline derivatives are known to have a broad spectrum of bio-responses .
Action Environment
The synthesis of quinoline derivatives has been reported to be influenced by various factors such as reaction conditions and catalysts .
Eigenschaften
IUPAC Name |
4-methyl-3-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-8-4-2-3-5-9(8)11-6-10(7)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKYJOLMYSCMGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495392 | |
| Record name | 4-Methyl-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79965-62-1 | |
| Record name | 4-Methyl-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



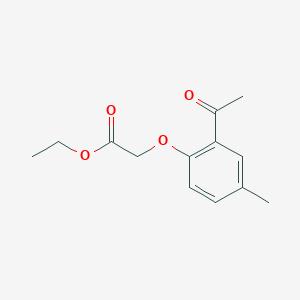
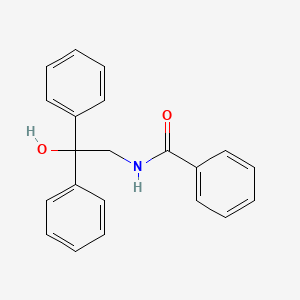
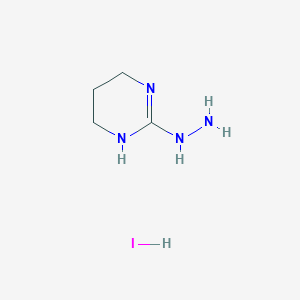

![(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1313873.png)
![2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1313876.png)

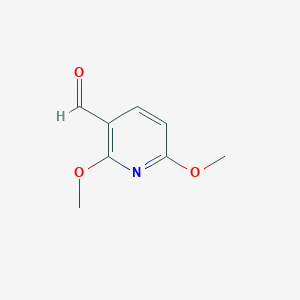
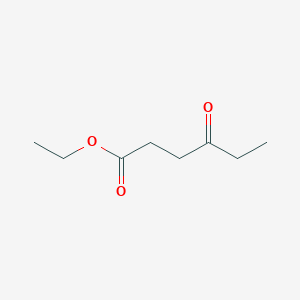
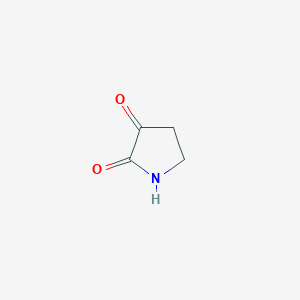
![Benzoic acid, 2-[(3,4-dichlorophenyl)thio]-](/img/structure/B1313884.png)

